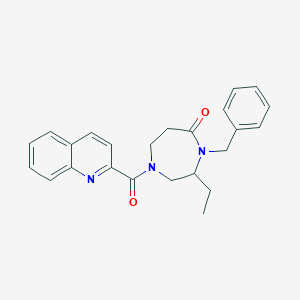![molecular formula C20H23N5O B5410524 2-methoxy-5-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyrimidine](/img/structure/B5410524.png)
2-methoxy-5-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidinylmethyl group linked to a phenyl-pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methoxy group and the piperidinylmethyl group. The phenyl-pyrazole moiety is then attached through a series of condensation and substitution reactions. Common reagents used in these reactions include various halides, bases, and solvents such as tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-5-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The phenyl-pyrazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-methoxy-5-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-5-[[4-(4-phenyl-1H-imidazol-5-yl)piperidin-1-yl]methyl]pyrimidine
- 2-methoxy-5-[[4-(4-phenyl-1H-triazol-5-yl)piperidin-1-yl]methyl]pyrimidine
Uniqueness
Compared to similar compounds, 2-methoxy-5-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyrimidine may exhibit unique properties due to the presence of the pyrazole ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrimidine ring also contributes to its distinct characteristics .
Propiedades
IUPAC Name |
2-methoxy-5-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-26-20-21-11-15(12-22-20)14-25-9-7-17(8-10-25)19-18(13-23-24-19)16-5-3-2-4-6-16/h2-6,11-13,17H,7-10,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDHAMLLDMDKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)CN2CCC(CC2)C3=C(C=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-[({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5410451.png)
![N-bicyclo[2.2.1]hept-2-yl-2,6-dimethoxybenzamide](/img/structure/B5410458.png)
![(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-CHLOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5410466.png)
![2-{[5-(4-ISOPROPYLPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5410473.png)
![4-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5410488.png)
![[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-pyridylamine](/img/structure/B5410504.png)
![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B5410508.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5410509.png)
![2-[[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]-3-methoxyphenol](/img/structure/B5410512.png)
![N~1~-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-2-methylalaninamide hydrochloride](/img/structure/B5410520.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5410526.png)
![N-(2,4-difluorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5410533.png)

![2-{4-[2-amino-3-cyano-6-(1,1-dimethylpropyl)pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5410549.png)
